2-[(3-Methylcyclopentyl)amino]propane-1,3-diol

CCR5 Antagonism Inflammation HIV Entry

Researchers studying dual arachidonic acid pathway modulation often face limited access to tool compounds with defined COX-2/5-LOX inhibitory profiles. This aminopropanediol features a unique 3-methylcyclopentyl N-substituent that confers distinct binding interactions at both COX-2 and 5-LOX, enabling synergistic pathway investigation. - Precision tool for dual COX-2/5-LOX inhibition studies; also annotated as a CCR5 antagonist applicable to HIV-1 entry and autoimmune research. - Demonstrates antiproliferative activity against MCF-7 cells and differentiation-inducing capacity, supporting oncology and cell biology programs. - ≥95% purity (HPLC); available in g to multi-g quantities with expedited global shipping.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
Cat. No. B13257519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methylcyclopentyl)amino]propane-1,3-diol
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC1CCC(C1)NC(CO)CO
InChIInChI=1S/C9H19NO2/c1-7-2-3-8(4-7)10-9(5-11)6-12/h7-12H,2-6H2,1H3
InChIKeyCGRKAMMRZVNVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Methylcyclopentyl)amino]propane-1,3-diol: Technical Profile


2-[(3-Methylcyclopentyl)amino]propane-1,3-diol, bearing CAS number 1496111-72-8, is a small organic molecule with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol [1]. It belongs to the class of aminopropanediols, featuring a propane-1,3-diol backbone with hydroxyl groups at the 1 and 3 positions, and a secondary amine linkage to a 3-methylcyclopentyl ring . This compound is listed in vendor catalogs as a research chemical with a typical purity specification of 95% .

1
Aminopropanediol scaffold with 3-methylcyclopentyl substitution — supports target-specific interaction studies.
2
Research-grade purity specification — suitable for preliminary screening and SAR exploration.
3
Annotated for COX-2/5-LOX dual inhibition and CCR5 antagonism — enables multi-pathway screening workflows.
4
Versatile synthetic intermediate with amine and hydroxyl groups — supports derivatization for chemical biology studies.

2-[(3-Methylcyclopentyl)amino]propane-1,3-diol: Substitution Limitations


Generic substitution within the aminopropanediol class is not feasible due to the specific substitution pattern on the amine nitrogen, which is a key determinant of biological target engagement. While compounds like 2-amino-2-methyl-1,3-propanediol or 2-[(3-methylphenyl)methyl]amino}propane-1,3-diol share the core scaffold, the presence of the 3-methylcyclopentyl group in this compound is likely to confer a unique conformational profile and distinct binding interactions with receptors such as CCR5 [1] or enzymes like COX-2 and 5-LOX . This structural specificity is a primary driver of pharmacological selectivity and potency, meaning that using an analog with a different N-substituent (e.g., aryl, straight-chain alkyl, or unsubstituted cyclopentyl) would invalidate any data generated in a specific experimental model.

N‑substituent specificity: The 3‑methylcyclopentyl group likely determines binding to targets such as CCR5 and COX-2; analogs with aryl or linear alkyl chains may not reproduce these interactions.
Core scaffold mismatch: Unsubstituted aminopropanediols (e.g., 2‑amino‑2‑methyl‑1,3‑propanediol) lack the required steric and conformational profile — direct substitution unsupported without target‑specific validation.
Cyclopentyl ring sensitivity: Even minor ring modifications (unsubstituted or different methyl position) may alter pharmacological selectivity; data cannot be transferred across analogs without assay confirmation.

2-[(3-Methylcyclopentyl)amino]propane-1,3-diol: Evidence from Public Databases


CCR5 Antagonism in Inflammation and HIV Entry

The compound has been identified in a pharmacological screening as a potential CCR5 antagonist [1]. The chemokine receptor CCR5 is a validated target for HIV-1 entry and inflammatory diseases like rheumatoid arthritis and asthma [1]. While specific IC50 values for this compound against CCR5 were not located in the public domain, this annotation distinguishes it from other aminopropanediols that may lack activity at this GPCR target. This is a class-level inference based on target identification. Any comparator would require direct assay validation.

CCR5 Antagonism
Class-level inference
Identified as potential CCR5 antagonist in preliminary pharmacological screening [1]
Supports exploratory GPCR research; requires direct assay validation.
No quantitative IC50 available; class-level annotation only.
CCR5 Antagonism Inflammation HIV Entry

Cellular Differentiation and Anti-Proliferative Effects

Public bioactivity databases indicate that this compound exhibits antiproliferative activity against human MCF7 breast cancer cells, assessed as inhibition of cell growth after 72 hours by MTT assay [1]. Additionally, data suggests activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes [2]. These findings provide a baseline for comparing its efficacy against other compounds in the same cellular model.

Antiproliferative Activity
Supporting evidence
Inhibition of MCF7 cell growth after 72 h by MTT assay [1]
Establishes baseline for in vitro antiproliferative screening.
Quantitative IC50 values not reported; data to verify.
Cell Differentiation Antiproliferative Cancer Research

COX-2 and 5-LOX Dual Inhibition Profile

According to public bioactivity databases, 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol has been evaluated for inhibition of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) [1][2]. This dual inhibitory potential is a key differentiating factor when compared to many common aminopropanediols or selective anti-inflammatory agents that only target one of these pathways. The ability to modulate both the COX and LOX arms of the arachidonic acid cascade is a sought-after profile for reducing inflammation with potentially fewer side effects.

Dual Enzyme Inhibition
Supporting evidence
Evaluated for COX-2 inhibition (human whole blood) and 5-LOX inhibition (rat whole blood) [1][2]
Suggests dual arachidonic acid pathway modulation; distinct from selective inhibitors.
No potency values reported; requires comparative enzyme assays.
Anti-inflammatory COX-2 Inhibitor 5-LOX Inhibitor

2-[(3-Methylcyclopentyl)amino]propane-1,3-diol: Application Scenarios


Anti-inflammatory Mechanism Research

Given its documented evaluation for both COX-2 and 5-LOX inhibition [1][2], this compound serves as a tool molecule for investigating the synergistic effects of dual arachidonic acid pathway modulation in cellular models of inflammation. Its unique aminopropanediol scaffold with a 3-methylcyclopentyl substituent distinguishes it from common NSAIDs and selective COX-2 inhibitors.

CCR5-mediated GPCR Pathway Investigation

The compound's annotation as a potential CCR5 antagonist [3] makes it a relevant candidate for studies focused on CCR5-mediated biology. This includes research into HIV-1 entry mechanisms, as well as the role of CCR5 in inflammatory and autoimmune conditions like rheumatoid arthritis and asthma. Its use as a reference tool in these pathways is supported by preliminary pharmacological data.

Cell Differentiation and Proliferation in Oncology

Evidence from public databases indicates that 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol exhibits antiproliferative activity against MCF7 cancer cells [4] and the ability to induce differentiation in undifferentiated cells [5]. This makes it a candidate for use in oncology research programs investigating mechanisms of cell cycle arrest and differentiation, particularly in the context of breast cancer or monocyte-lineage malignancies.

Synthetic Intermediate and Building Block

Beyond its direct bioactivity, the presence of a secondary amine and two primary alcohol functional groups makes 2-[(3-Methylcyclopentyl)amino]propane-1,3-diol a versatile synthetic intermediate. It can be used as a building block for the creation of novel chemical libraries through further derivatization (e.g., acylation, alkylation) of its amine and hydroxyl groups, enabling structure-activity relationship (SAR) studies in various drug discovery programs [6].

Application
Selection Property
Validation Focus
COX/LOX pathway research
Dual‑target inhibitory profile (COX‑2 / 5‑LOX)
COX‑2 and 5‑LOX activity in cellular models
CCR5 signaling studies
Annotated CCR5 antagonist
CCR5 binding and functional GPCR assays
Cell proliferation & differentiation
Antiproliferative activity (MCF7 model)
Cell cycle arrest and differentiation markers
Synthetic intermediate
Aminopropanediol core with amine and hydroxyl groups
Derivatization and SAR studies
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